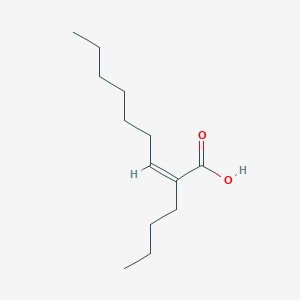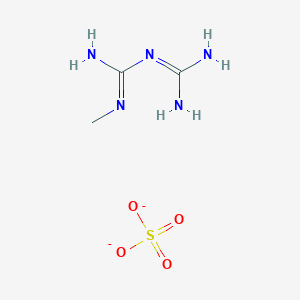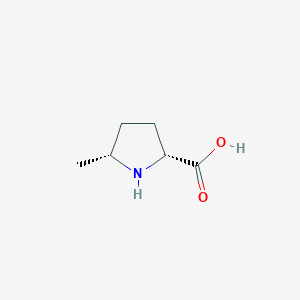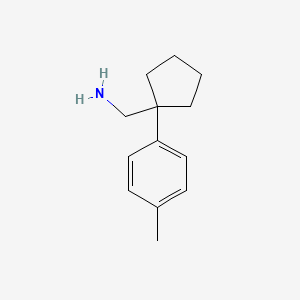-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
[(5-fluorothiophen-2-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a fluorinated thiophene ring and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of the fluorothiophene with a halogenated pyrazole under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding amine.
Applications De Recherche Scientifique
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The fluorothiophene ring can engage in π-π stacking interactions, while the pyrazole moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-methylthiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its methyl and chlorine analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C13H18FN3S |
|---|---|
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
1-(5-fluorothiophen-2-yl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18FN3S/c1-9(2)17-8-11(10(3)16-17)6-15-7-12-4-5-13(14)18-12/h4-5,8-9,15H,6-7H2,1-3H3 |
Clé InChI |
CYXMOBKVTKIJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CNCC2=CC=C(S2)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)


![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
